Product packaging for 3-isocyanato-3-methylbut-1-ene(Cat. No.:CAS No. 2778-39-4)

3-isocyanato-3-methylbut-1-ene

Cat. No.: B6250444
CAS No.: 2778-39-4
M. Wt: 111.1
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Description

Historical Context of Isocyanate Chemistry Development

The journey of isocyanate chemistry began in the 19th century, but its industrial significance skyrocketed in 1937 with the pioneering work of Otto Bayer and his colleagues at IG Farben in Germany. thoughtco.com They discovered the polyaddition reaction between diisocyanates and polyols, which laid the foundation for the production of polyurethanes. thoughtco.com This discovery marked a turning point, leading to the development of a vast range of polymeric materials with diverse applications. thoughtco.com

Initially, the focus was on diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) for the production of foams, elastomers, and coatings. wikipedia.orgdoxuchem.com Over the decades, research expanded to include monofunctional isocyanates and, eventually, more complex structures like isocyanatoalkenes, as chemists sought to harness the unique reactivity of the isocyanate group for more intricate synthetic transformations.

Structural Characteristics and Reactivity Profile of the Isocyanatoalkene Class

Isocyanatoalkenes are characterized by the presence of both an isocyanate group (-N=C=O) and a carbon-carbon double bond (alkene). doxuchem.com The isocyanate group itself is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even water. wikipedia.org This reactivity is fundamental to the formation of urethanes, ureas, and other important chemical linkages. silicone-surfactant.com

The presence of the alkene moiety introduces a second site of reactivity. This double bond can participate in various addition reactions, cycloadditions, and polymerization processes. The interplay between the isocyanate and alkene functionalities allows for a rich and diverse chemistry, enabling the construction of complex molecular architectures.

Rationale for Focusing on 3-Isocyanato-3-methylbut-1-ene in Advanced Chemical Research

This compound, with its tertiary isocyanate group and a terminal double bond, presents a unique combination of steric and electronic properties. The tertiary nature of the isocyanate group influences its reactivity, potentially offering different selectivity compared to primary or secondary isocyanates. The terminal vinyl group is a versatile handle for a variety of chemical transformations.

This specific structure makes it a valuable precursor for synthesizing novel polymers and fine chemicals. Its potential to undergo both isocyanate-based reactions and alkene-based reactions in a controlled manner opens up avenues for creating materials with tailored properties and for the efficient synthesis of complex target molecules.

Overview of Research Domains Applicable to this compound

The unique structural features of this compound make it a compound of interest across several research domains:

Polymer Chemistry: As a monomer, it can be used to synthesize novel polyurethanes and other polymers with unique side-chain functionalities. The vinyl group can be exploited for post-polymerization modifications, leading to materials with advanced properties.

Organic Synthesis: It serves as a versatile building block for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The dual reactivity allows for tandem or one-pot reactions, increasing synthetic efficiency. mdpi.com

Materials Science: The incorporation of this monomer into polymer backbones can influence the material's thermal stability, mechanical properties, and surface characteristics.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
InChI Key OFEDXZFVKZDLGI-UHFFFAOYSA-N sigmaaldrich.com

Properties

CAS No.

2778-39-4

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Fundamental Reaction Mechanisms and Reactivity of 3 Isocyanato 3 Methylbut 1 Ene

Electrophilic Character of the Isocyanate Moiety in 3-Isocyanato-3-methylbut-1-ene

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This electrophilicity is a cornerstone of its reactivity. wikipedia.org

This compound readily undergoes nucleophilic addition reactions. These reactions are fundamental to the synthesis of various important organic compounds. researchgate.net

With Alcohols: The reaction with alcohols yields urethanes (carbamates). This is a straightforward addition where the alcohol's oxygen atom attacks the isocyanate carbon. wikipedia.org

With Amines: Amines react with the isocyanate to form urea (B33335) derivatives. This reaction is typically very rapid. wikipedia.org

With Thiols: The addition of thiols results in the formation of thiocarbamates. These reactions are often catalyzed by tertiary amines. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 1: Nucleophilic Addition Products of this compound

Reactant Nucleophile Product Class
This compound Alcohol (R-OH) Urethane (B1682113) (Carbamate)
This compound Amine (R-NH₂) Urea

The kinetics of nucleophilic additions to isocyanates are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Kinetic Analysis: The reaction rate is typically first order with respect to both the isocyanate and the nucleophile. researchgate.net For reactions involving thiols, the presence of a tertiary amine catalyst significantly accelerates the reaction, with the rate also being first order in the catalyst concentration. cdnsciencepub.comcdnsciencepub.com The structure of the isocyanate itself plays a crucial role; the tertiary nature of the isocyanate in this compound may lead to steric hindrance, potentially slowing the reaction compared to primary or secondary isocyanates. The reactivity order is generally amines > alcohols > thiols in uncatalyzed reactions. researchgate.net However, in the presence of specific catalysts, this order can be altered. For instance, tertiary amines strongly catalyze the thiol-isocyanate reaction. cdnsciencepub.com

Thermodynamic Analysis: The formation of urethanes from isocyanates and alcohols is an exothermic process, with reported heats of formation typically in the range of -16 to -34 kcal/mol. ebrary.net This reaction exists in a temperature-dependent equilibrium, and at elevated temperatures, the urethane bond can revert to the starting isocyanate and alcohol. ebrary.net The thermal stability of the resulting urethane is influenced by the structure of both the isocyanate and the alcohol. ebrary.net

| Solvent | Polar, ionizing solvents can facilitate the reaction. cdnsciencepub.com | Solvent polarity can affect the position of the equilibrium. |

Cycloaddition Chemistry Involving this compound

The presence of both an isocyanate group and a vinyl group allows this compound to participate in various cycloaddition reactions, leading to the formation of heterocyclic structures.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered rings known as β-lactams or azetidin-2-ones. ingentaconnect.combenthamdirect.com This reaction is particularly effective with highly reactive isocyanates, such as chlorosulfonyl isocyanate, or with ketenes. ingentaconnect.comyoutube.com

The reaction of this compound with a suitable ketene (B1206846) could, in principle, lead to the formation of an azetidinone. The stereochemistry of such cycloadditions is often highly specific. ingentaconnect.combenthamdirect.com For example, the reaction of an isocyanate with a (Z)-alkene typically yields a cis-adduct, while a (E)-alkene gives a trans-adduct, suggesting a concerted mechanism. ingentaconnect.com These reactions are sterically controlled, and the conformation of the reactants in the transition state plays a key role in determining the stereochemical outcome. benthamdirect.com

Isocyanates can act as 1,3-dipole equivalents in [3+2] cycloaddition reactions, particularly with strained alkenes and alkynes. uchicago.edursc.org These reactions are a powerful tool for synthesizing five-membered heterocyclic rings. nih.gov While the isocyanate itself is not a classical 1,3-dipole, it can react in a stepwise manner or be transformed in situ into a reactive intermediate that participates in the cycloaddition. The vinyl group within this compound could potentially react as the dipolarophile in either an intermolecular or intramolecular fashion.

Beyond classical pericyclic reactions, isocyanates are key components in a variety of multi-component reactions (MCRs) and formal cycloadditions that allow for the rapid construction of complex molecules. nih.govfrontiersin.org

Formal Cycloadditions: Rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes have been developed to synthesize indolizinone and quinolizinone structures. nih.gov As an alkenyl isocyanate, this compound could be a suitable substrate for such transformations.

Multi-component Reactions (MCRs): Isocyanates are valuable reagents in MCRs, which combine three or more starting materials in a single step. nih.govmdpi.com For example, the Ugi and Passerini reactions, which traditionally use isocyanides, have variants that can incorporate isocyanates to produce diverse, peptide-like structures. frontiersin.orgacs.org The reactivity of the isocyanate group in this compound makes it a prime candidate for inclusion in the design of novel MCRs to generate libraries of complex molecules. nih.gov

Reactivity of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and radicals. Its position adjacent to a quaternary carbon atom influences the regioselectivity of these addition reactions.

The alkene portion of this compound undergoes electrophilic addition reactions typical of unsaturated hydrocarbons. In hydrohalogenation, the reaction is expected to follow Markovnikov's rule. The electrophilic hydrogen atom will add to the less substituted carbon of the double bond (C1), leading to the formation of a tertiary carbocation at the C2 position. This carbocation is stabilized by the adjacent methyl group. Subsequent attack by the halide anion results in the formation of a halo-substituted isocyanate.

Similarly, halogenation with agents like bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion to open this ring would preferentially occur at the more substituted carbon (C2), leading to the vicinal dihalide. The presence of the electron-withdrawing isocyanate group can influence the rate of these reactions compared to simple alkenes.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reactant Reagent Predicted Major Product
This compound HBr 2-Bromo-3-isocyanato-3-methylbutane

The terminal alkene of this compound can also participate in radical addition reactions. Under conditions that favor radical mechanisms (e.g., in the presence of peroxides), the addition of HBr can proceed via an anti-Markovnikov pathway. In this case, the bromine radical adds to the C1 carbon, generating a more stable tertiary radical at C2, which then abstracts a hydrogen atom from HBr.

This susceptibility to radical addition also makes this compound a potential monomer for radical polymerization. The initiation step would involve the addition of a radical initiator to the double bond, creating a new radical species that can then propagate by adding to subsequent monomer units. The resulting polymer would feature a polyethylene (B3416737) backbone with pendant 3-isocyanato-3-methylpropyl groups, offering sites for post-polymerization modification.

The terminal double bond of this compound makes it a suitable substrate for olefin metathesis reactions. Using standard metathesis catalysts (e.g., Grubbs' or Schrock's catalysts), it can undergo self-metathesis or cross-metathesis with other olefins. Cross-metathesis, for instance with ethylene (B1197577), could be employed to synthesize 3-isocyanato-3-methylprop-1-ene, effectively shortening the alkyl chain. These reactions provide a powerful tool for carbon-carbon bond formation while preserving the isocyanate functionality.

While less common for unactivated alkenes, participation in certain cross-coupling reactions is mechanistically plausible. For example, in a reductive cross-coupling, the alkene could potentially couple with other organic electrophiles in the presence of a transition metal catalyst and a reducing agent.

Sigmatropic Rearrangements and Intramolecular Processes

Intramolecular reactions, particularly sigmatropic rearrangements, represent a key aspect of the chemistry of allylic isocyanates and related compounds.

While this compound is an isocyanate, it is important to consider its relationship with the corresponding allylic cyanate (B1221674), 1,1-dimethylallyl cyanate. Allylic cyanates are known to undergo facile-sigmatropic rearrangements to form the thermodynamically more stable allylic isocyanates. This rearrangement is a type of Claisen rearrangement and is often highly stereoselective, proceeding through a concerted, chair-like transition state. If the starting cyanate were chiral, the stereochemistry would be transferred to the product isocyanate with high fidelity. The synthesis of allylic isocyanates often proceeds through the rearrangement of an intermediate cyanate.

The alkene in this compound can act as a dienophile in Diels-Alder reactions, a classic example of a pericyclic process. Reaction with a conjugated diene, such as 1,3-butadiene, would yield a cyclohexene (B86901) ring bearing the isocyanato-substituted quaternary carbon.

Furthermore, the dual functionality of the molecule allows for tandem reaction sequences. For example, a Diels-Alder reaction could be followed by an intramolecular nucleophilic attack from a substituent on the diene onto the isocyanate group. Such tandem sequences, where multiple bonds are formed in a single operation, are highly efficient in building molecular complexity. Another possibility involves an initial reaction at the isocyanate group, which then modifies the reactivity of the alkene, enabling subsequent intramolecular cyclizations.

Polymerization Science and Macromolecular Engineering of 3 Isocyanato 3 Methylbut 1 Ene

Homopolymerization Mechanisms of Unsaturated Isocyanates

The homopolymerization of monoisocyanates can proceed through various mechanisms, significantly influenced by the reaction conditions and the nature of the isocyanate itself. acs.org For unsaturated isocyanates like 3-isocyanato-3-methylbut-1-ene, both the vinyl group and the isocyanate group can participate in polymerization, leading to complex polymer structures.

Uretidinedione and Isocyanurate Cross-linking Reactions in Poly(isocyanatoalkenes)

The isocyanate groups present in poly(isocyanatoalkenes) are susceptible to dimerization and trimerization reactions, forming uretidinedione (four-membered rings) and isocyanurate (six-membered rings) structures, respectively. These reactions can lead to cross-linking within the polymer matrix, significantly altering its physical and chemical properties. The formation of these cross-links is a key consideration in the synthesis and processing of polymers derived from unsaturated isocyanates.

The extent of uretidinedione and isocyanurate formation is influenced by factors such as temperature, catalysts, and the steric and electronic properties of the isocyanate monomer. For instance, the polymerization of isocyanates is often carried out at low temperatures, below approximately -20°C, to achieve a useful yield of linear polymer and to control the extent of these side reactions. google.com

Controlled Polymerization Techniques for Poly(this compound)

Achieving controlled polymerization of this compound is crucial for tailoring the properties of the resulting polymer. Controlled polymerization techniques aim to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-group functionalities.

While specific controlled polymerization methods for this compound are not extensively detailed in the provided search results, general principles of controlled polymerization can be applied. Techniques such as anionic polymerization have been successfully used for the homopolymerization of various isocyanates. acs.org The use of specific initiators and controlled reaction conditions can help to minimize side reactions and promote the formation of linear, high molecular weight polymers.

Copolymerization Strategies with Olefinic and Isocyanate Comonomers

Copolymerization of this compound with other monomers offers a powerful route to synthesize polymers with a wide range of properties. The presence of both a vinyl group and an isocyanate group allows for copolymerization with both olefinic and isocyanate-reactive comonomers.

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

The reactivity ratios of comonomers in a copolymerization reaction are critical parameters that determine the composition and sequence distribution of the resulting copolymer. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.

The determination of reactivity ratios for the copolymerization of this compound with various comonomers is essential for predicting and controlling the copolymer structure. researchgate.netresearchgate.net For instance, in the copolymerization of ethylene (B1197577) with α-olefins, the type of comonomer influences the catalytic activity and the properties of the resulting polymer. nih.govnih.gov

Table 1: Illustrative Reactivity Ratios for Copolymerization Systems

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer Type
StyreneMethyl Methacrylate0.450.38Random
Ethylene1-Hexene---
Ethylene1-Octene---

Synthesis of Block and Graft Copolymers Incorporating this compound Units

The unique bifunctional nature of this compound makes it an attractive monomer for the synthesis of complex polymer architectures such as block and graft copolymers. cmu.eduscispace.comresearchgate.netupc.edu These structures can lead to materials with unique morphologies and properties due to the microphase separation of the different polymer segments.

Block Copolymers: Block copolymers can be synthesized by sequential monomer addition using living polymerization techniques. For example, a living polymer chain of another monomer could be used to initiate the polymerization of this compound, or vice versa.

Graft Copolymers: Graft copolymers can be prepared by "grafting from" or "grafting onto" a polymer backbone. In the "grafting from" approach, initiation sites are created along a polymer backbone, from which chains of this compound can be grown. In the "grafting onto" method, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone containing complementary functional groups. The isocyanate group in this compound provides a reactive handle for such grafting reactions. mdpi.com

Functional Polymer Architectures Derived from this compound

The isocyanate group in polymers derived from this compound serves as a versatile functional handle for post-polymerization modification. ipfdd.dersc.org This allows for the creation of a wide variety of functional polymer architectures with tailored properties. researchgate.net

The reactive isocyanate groups can be converted into a range of other functional groups through reactions with nucleophiles such as alcohols, amines, and water. This post-polymerization functionalization can be used to introduce specific properties to the polymer, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli. rsc.orgbenasque.org The use of blocked isocyanates, which are temporarily protected isocyanate groups, can provide better stability and easier handling during polymer processing and modification. rsc.org

Post-Polymerization Modification of Poly(isocyanatoalkenes)

The strategic placement of isocyanate groups along a polymer chain, as seen in poly(this compound), offers a powerful platform for creating a diverse range of functional polymers through post-polymerization modification. rsc.orgnih.gov This method involves the chemical transformation of a pre-existing polymer into a new material with tailored properties. nih.govutexas.edu The high reactivity of the pendant isocyanate group (-NCO) is central to this approach, allowing for efficient reactions with a wide variety of nucleophilic compounds. rsc.orgresearchgate.net This versatility enables the synthesis of functional polymers that may be difficult or impossible to produce by direct polymerization of the corresponding functional monomers. utexas.eduresearchgate.net

A significant advantage of post-polymerization modification is the ability to generate a library of distinct polymers from a single, common precursor. researchgate.net By carefully controlling reaction conditions and the stoichiometry of the nucleophiles, the degree and type of functionalization can be precisely managed. This technique allows for the introduction of various chemical moieties, which in turn influences the polymer's final properties, such as solubility, thermal characteristics, and responsiveness to external stimuli.

The core of this modification strategy lies in the reaction between the isocyanate groups on the polymer backbone and nucleophiles like alcohols, amines, and thiols. rsc.orgresearchgate.net These reactions are typically high-yielding and can be carried out under mild conditions. nih.govmanchester.ac.uk For instance, the reaction of a polymer bearing pendant isocyanate groups with an alcohol results in the formation of a urethane (B1682113) linkage, while a reaction with a primary amine yields a urea (B33335) linkage. pcimag.com

Detailed research findings have demonstrated the successful and quantitative conversion of these reactive polymer precursors. nih.gov Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in confirming the completion of the reaction and characterizing the structure of the newly formed functional polymer. researchgate.net For example, the disappearance of the strong characteristic absorption band of the isocyanate group (around 2270 cm⁻¹) in the FTIR spectrum and the appearance of new signals corresponding to the introduced functional group in the NMR spectrum provide clear evidence of successful modification. rsc.org

The reaction of poly(isocyanatoalkenes) with water is another important transformation. The initial reaction forms an unstable carbamic acid, which subsequently decomposes to yield a primary amine and carbon dioxide. pcimag.com This amine group can then react with a remaining isocyanate group on a neighboring chain, leading to the formation of a urea cross-link. rsc.org This particular reaction is crucial for applications requiring cross-linked or thermoset materials.

The table below summarizes the outcomes of common post-polymerization modification reactions performed on polymers containing pendant isocyanate groups.

NucleophileReagent ClassResulting LinkageIntroduced Functional Group
R-OHAlcoholsUrethaneAlkoxy (-OR)
R-NH₂Primary AminesUreaSubstituted Amino (-NHR)
H₂OWaterUrea (after decomposition and cross-reaction)Amine (-NH₂) initially, then Urea cross-link
R-SHThiolsThiocarbamateThioether (-SR)

This ability to anchor a wide variety of molecules onto the polymer chain opens up possibilities for creating materials with advanced functionalities for specialized applications. rsc.orgrsc.org The ongoing research into the post-polymerization modification of poly(isocyanatoalkenes) continues to expand the toolbox for macromolecular engineering, paving the way for novel materials with precisely controlled structures and properties.

Derivatization and Chemical Transformations for Advanced Molecular Scaffolds

Synthesis of Heterocyclic Compounds via 3-Isocyanato-3-methylbut-1-ene Reactions

The isocyanate moiety of this compound is a key functional group for the synthesis of a variety of nitrogen-containing heterocycles. These ring systems are prevalent in pharmaceuticals and other biologically active molecules.

The reaction of isocyanates to form carbodiimides is a well-established transformation, often catalyzed by phosphine oxides. This process involves the elimination of carbon dioxide from two isocyanate molecules. While specific studies detailing the formation of carbodiimides directly from this compound are not extensively documented in publicly available literature, the general mechanism provides a basis for its potential reactivity. The resulting carbodiimide, bearing two vinyl-substituted tertiary carbon centers, would be a highly reactive intermediate, primed for subsequent intramolecular or intermolecular cyclization reactions to generate novel heterocyclic systems.

Oxazolidinone and hydantoin ring systems are important pharmacophores found in numerous approved drugs. The synthesis of these heterocycles often involves the reaction of isocyanates with suitable precursors.

Hydantoins are typically formed through the condensation of an isocyanate with an amino acid derivative or via the Bucherer-Bergs reaction. A plausible, though not explicitly documented, route to a hydantoin derivative would involve the reaction of this compound with an α-amino ester. This would initially form a urea (B33335) intermediate, which could then undergo intramolecular cyclization to the corresponding hydantoin.

Interactive Table: Plausible Oxazolidinone and Hydantoin Synthesis from this compound

HeterocyclePrecursor for this compoundExpected Product
OxazolidinoneEthylene (B1197577) Oxide3-(1-methyl-1-vinyl-ethyl)-oxazolidin-2-one
HydantoinGlycine methyl ester5-methyl-5-vinyl-imidazolidine-2,4-dione (following hydrolysis of an intermediate)

Please note: The products listed are based on established chemical principles, as direct experimental data for these reactions with this compound is not widely reported.

The synthesis of 1,3-oxazinan-2-ones can be achieved through various synthetic routes, including the cyclization of unsaturated carbamates. While the direct synthesis from alkyne-isocyanate precursors involving this compound is not a commonly cited method, the structural components of the isocyanate could theoretically be incorporated into such a heterocyclic system. A hypothetical multi-step sequence could involve the initial reaction of the isocyanate with a propargyl alcohol derivative to form an allenic carbamate (B1207046), which might then undergo a catalyzed cyclization to the desired 1,3-oxazinan-2-one. Detailed research on this specific transformation is required to validate this synthetic pathway.

Multi-component Reaction (MCR) Applications Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The isocyanate functionality is a common component in well-known MCRs such as the Ugi and Passerini reactions. The presence of the vinyl group in this compound offers the potential for post-MCR modifications, further increasing molecular diversity.

The development of stereoselective MCRs is a significant area of research, as it allows for the control of chirality in the resulting complex products. While the application of this compound in stereoselective MCRs has not been specifically detailed in the available scientific literature, its potential is noteworthy. For instance, in a Ugi-type reaction, the use of a chiral amine or carboxylic acid component could induce diastereoselectivity in the formation of the α-acylamino amide product. The vinyl group of the isocyanate component would then be available for further stereocontrolled transformations, such as asymmetric dihydroxylation or epoxidation, to build even more complex and stereochemically rich molecular architectures.

Interactive Table: Hypothetical Stereoselective Ugi Reaction with this compound

Aldehyde/KetoneChiral AmineCarboxylic AcidIsocyanatePotential for Diastereoselectivity
Isobutyraldehyde(R)-α-MethylbenzylamineAcetic AcidThis compoundHigh, based on the influence of the chiral amine.
Acetone(S)-Proline methyl esterBenzoic AcidThis compoundDependent on reaction conditions and catalyst.

The efficiency and selectivity of MCRs can often be significantly improved through the use of catalysts. Lewis acids, Brønsted acids, and organocatalysts have all been employed to promote various MCRs. In the context of reactions involving this compound, catalyst development would be crucial. For example, a Lewis acid catalyst could be employed to activate the carbonyl component in a Passerini reaction, thereby accelerating the rate of nucleophilic attack by the isocyanate. Furthermore, the development of catalysts that can facilitate both the MCR and a subsequent cyclization involving the vinyl group in a tandem fashion would be a highly desirable advancement, leading to rapid increases in molecular complexity from simple starting materials. Research into specific catalysts for MCRs utilizing this compound is an area ripe for exploration.

Synthesis of Urea and Carbamate Derivatives with Specific Functionalities

The synthesis of urea and carbamate derivatives from isocyanates is a fundamental transformation in organic chemistry, typically achieved by the nucleophilic addition of amines and alcohols, respectively. These reactions are crucial for the development of new pharmaceuticals, agrochemicals, and materials. In principle, this compound could react with a variety of primary and secondary amines to yield a corresponding series of substituted ureas. Similarly, its reaction with alcohols would be expected to produce carbamate derivatives.

The introduction of the vinyl-containing tertiary isocyanate moiety could impart unique properties to the resulting urea and carbamate molecules. The vinyl group offers a site for further chemical modification, such as polymerization or cross-linking, which could be advantageous in materials science. The tertiary nature of the isocyanate group might influence the steric and electronic environment of the resulting urea or carbamate linkage, potentially affecting their biological activity or material properties.

However, without specific experimental data for this compound, any discussion on reaction yields, catalyst requirements, and the specific functionalities that can be incorporated remains speculative. Detailed research findings, including optimized reaction protocols and characterization of the resulting derivatives, are necessary to fully understand the synthetic utility of this particular isocyanate.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. The application of these strategies to derivatives of this compound could, in theory, lead to the development of novel and complex molecular architectures. For instance, the urea or carbamate derivatives could act as directing groups, guiding the palladium catalyst to activate specific C-H bonds within the molecule or a reaction partner.

The vinyl group present in this compound could also participate in various palladium-catalyzed transformations. Reactions such as the Heck coupling, Suzuki coupling, or hydroarylation could potentially be employed to functionalize the double bond, further expanding the molecular diversity of its derivatives.

Nevertheless, the scientific literature lacks specific examples of palladium-catalyzed C-H activation or other functionalization reactions involving this compound or its immediate derivatives. Research in this area would be required to determine the feasibility of such transformations, identify suitable catalytic systems, and explore the scope of these reactions.

Theoretical and Computational Chemistry Investigations of 3 Isocyanato 3 Methylbut 1 Ene

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-isocyanato-3-methylbut-1-ene, these calculations would reveal the distribution of electrons and the nature of its chemical bonds.

Ab initio and Density Functional Theory (DFT) are the primary methods used for these calculations. DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. A typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to find the molecule's lowest energy structure.

Once the geometry is optimized, a molecular orbital (MO) analysis would be performed. This would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key to predicting the molecule's reactivity. For instance, the HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the analysis would likely show significant contributions from the vinyl group's π-system and the isocyanate group's π-bonds to the frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be employed. chemspider.com NBO analysis provides insights into the hybridization of atomic orbitals, the nature of bonding (e.g., covalent vs. ionic character), and hyperconjugative interactions that contribute to the molecule's stability. For example, it could quantify the interaction between the π-orbitals of the vinyl group and the σ-orbitals of the adjacent methyl groups.

Table 1: Illustrative Data from Electronic Structure Calculations for a Hypothetical Isocyanate

PropertyCalculated ValueMethod
HOMO Energy-7.5 eVB3LYP/6-31G
LUMO Energy-0.5 eVB3LYP/6-31G
HOMO-LUMO Gap7.0 eVB3LYP/6-31G
Dipole Moment2.5 DB3LYP/6-31G

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of product distributions.

For this compound, several reaction types could be investigated. The isocyanate group is highly reactive towards nucleophiles like alcohols and amines. nih.gov DFT calculations can model these reactions by identifying the transition state structures and calculating the activation energies. This would clarify whether the reaction proceeds through a concerted or a stepwise mechanism. For example, the reaction with an alcohol to form a carbamate (B1207046) could be computationally modeled to understand its kinetics and thermodynamics.

Furthermore, the vinyl group allows for electrophilic addition reactions. The mechanism of reactions such as hydrohalogenation or halogenation across the double bond could be explored. Computational studies would help in understanding the regioselectivity of such additions, for instance, whether the electrophile adds to the terminal carbon or the internal carbon of the vinyl group.

Many reactions involving this compound could yield multiple products. Computational methods are invaluable for predicting the major product by comparing the activation energies of the different possible reaction pathways.

For example, in an electrophilic addition to the vinyl group, two different carbocation intermediates could be formed. By calculating the relative energies of these intermediates and the transition states leading to them, the preferred reaction pathway and thus the major regioisomer can be predicted.

Similarly, if a reaction creates a new stereocenter, computational methods can be used to predict the stereoselectivity. For instance, in a acs.orgacs.org-sigmatropic rearrangement, which is a known reaction for allylic isocyanates, computational studies can rationalize the transfer of chirality. researchgate.net

Conformational Analysis and Intermolecular Interactions

The flexibility of the single bond between the quaternary carbon and the vinyl group, as well as the bond to the isocyanate group, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is typically done by systematically rotating the dihedral angles of interest and calculating the energy at each step, a process known as a potential energy surface scan. Studies on similar molecules like vinyl isocyanate have shown that different conformers can have significantly different energies and spectroscopic properties. researchgate.netresearchgate.net For this compound, the relative orientation of the vinyl and isocyanate groups would be of particular interest.

Understanding intermolecular interactions is also crucial, especially in the condensed phase. Computational methods can model the interactions between two or more molecules of this compound or with solvent molecules. This can help in understanding its physical properties like boiling point and solubility.

Table 2: Illustrative Conformational Energy Data

ConformerDihedral Angle (C=C-C-N)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.5
Eclipsed5.0

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Computational Spectroscopic Correlations for Structural Validation and Mechanistic Insight

Computational chemistry can predict various types of spectra, which are invaluable for validating experimentally obtained structures and for gaining mechanistic insights.

For this compound, the vibrational (infrared and Raman) spectra would be of great interest. By calculating the vibrational frequencies and their intensities for the different stable conformers, a theoretical spectrum can be generated. researchgate.net Comparing this with an experimental spectrum can help in identifying the conformers present in a sample. The characteristic asymmetric stretching frequency of the isocyanate group is a prominent feature that would be a focus of such a study.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method. These calculated shifts can be compared with experimental data to aid in the structural elucidation of the molecule and its reaction products.

Advanced Research Applications and Future Perspectives

Monomeric Utility in Bio-Based and Sustainable Polymer Chemistry

The global polymer industry is increasingly shifting towards sustainable and bio-based feedstocks to reduce its environmental footprint. nih.gov Isocyanates are fundamental building blocks for polyurethanes, a major class of polymers. rsc.org However, the development of bio-based isocyanates is limited compared to the wide availability of bio-based polyols. nih.govresearchgate.net This gap highlights the importance of exploring novel, renewable isocyanate monomers.

3-isocyanato-3-methylbut-1-ene, derivable from precursors like 3-methyl-1-butene, which can be sourced from renewable feedstocks, presents an intriguing prospect for bio-based polymer synthesis. google.comfoodb.canih.gov The incorporation of such monomers aligns with the growing demand for environmentally benign materials and a circular economy. mdpi.com The development of non-isocyanate polyurethanes (NIPUs), often synthesized from cyclic carbonates and amines, further underscores the industry's push to innovate beyond traditional chemistries, creating a fertile ground for the adoption of novel monomers like this compound that can offer alternative polymerization pathways. mdpi.comglobaljournals.org

The use of bio-derived isocyanates, such as those based on L-lysine or pentamethylene diisocyanate (PDI), has already demonstrated the feasibility of producing high-performance polyurethanes with significant renewable content. nih.govrsc.org These efforts pave the way for monomers like this compound to be utilized in creating partially or fully bio-based polymers, contributing to a more sustainable materials landscape.

Table 1: Comparison of Selected Commercially Available Bio-Based Isocyanates

Isocyanate Name Precursor/Source Bio-Based Content (%) Key Features
L-Lysine Diisocyanate (LDI) L-Lysine (Amino Acid) Up to 80% Aliphatic, used in biomedical applications. nih.govrsc.org
Pentamethylene Diisocyanate (PDI) Biomass >60% Aliphatic, offers properties similar to petrochemical counterparts. rsc.org
Tolonate™ X Flo 100 Hexamethylene Diisocyanate (HDI) Allophanate & Palm Oil ~32% Partially bio-based, used as a crosslinker in coatings. nih.govsustainableplastics.com

Development of Novel Polymer Materials with Tailored Properties

The dual functionality of this compound provides a powerful tool for designing novel polymer architectures with precisely controlled properties. The presence of both an isocyanate group, which readily reacts with nucleophiles like alcohols and amines, and a vinyl group, which can undergo radical or catalytic polymerization, allows for multiple, distinct polymerization strategies. wikipedia.orgresearchgate.net

This bifunctionality enables the synthesis of a variety of polymer types:

Linear Polymers: By selectively reacting only one of the functional groups, linear polymers can be formed. For instance, reaction of the isocyanate group with a diol would yield a polyurethane with pendant vinyl groups, which can be used for subsequent crosslinking.

Crosslinked Polymers: Both functional groups can be utilized to create highly crosslinked thermosets. The isocyanate can form urethane (B1682113) linkages while the vinyl groups polymerize, leading to a dense network structure.

Graft Copolymers: The vinyl group can be polymerized to form a polymer backbone, with the pendant isocyanate groups then used to initiate the growth of other polymer chains, resulting in graft copolymers.

The branched structure of the monomer can also influence the final properties of the polymer, potentially leading to materials with improved solubility, lower viscosity in solution, and unique mechanical characteristics compared to polymers made from linear monomers. google.com The ability to create isocyanate-terminated prepolymers that can be further reacted in their end use opens up possibilities for advanced materials like specialized sealants and coatings. industrialchemicals.gov.au

Role in the Synthesis of Precursors for Functional Molecules (excluding direct drug/medical applications)

Beyond polymerization, this compound is a valuable precursor for synthesizing complex organic molecules. Isocyanates are well-established, reactive intermediates in organic chemistry, serving as building blocks for a wide range of compounds. wikipedia.orgrsc.org The presence of the alkene functionality adds another layer of synthetic versatility.

This dual reactivity allows for selective, stepwise transformations. For example:

The isocyanate group can be reacted with an alcohol or amine to form a stable urethane or urea (B33335) linkage, respectively, leaving the vinyl group untouched for subsequent reactions. wikipedia.org

Conversely, the vinyl group could undergo reactions such as hydroboration-oxidation to introduce a hydroxyl group, which could then react intramolecularly with the isocyanate.

This controlled reactivity makes it an ideal starting material for creating molecules with specific functionalities for applications in areas such as agricultural chemicals, specialty coatings, and as functional crosslinking agents in other polymer systems. researchgate.net The ability to generate isocyanates in situ via electrochemical methods or through rearrangement reactions like the Curtius or Lossen rearrangement further expands the synthetic toolbox available to chemists working with these versatile intermediates. wikipedia.orgrsc.org

Emerging Research Areas in Unsaturated Isocyanate Chemistry

The unique electronic and structural nature of unsaturated isocyanates like this compound makes them subjects of emerging research in photochemistry, electrochemistry, and catalysis.

Photo-induced Reactions and Photochemistry

The photochemistry of molecules containing both alkene and isocyanate functionalities is a rich area of investigation. The action of light can be used to enhance the reaction rate between isocyanates and alcohols. rsc.org For unsaturated isocyanates, photo-irradiation can initiate a variety of transformations:

[2+2] Cycloadditions: The alkene moiety can undergo photochemical cycloaddition reactions with other olefins.

Radical Polymerization: The vinyl group can be targeted for photo-initiated radical polymerization.

Intramolecular Cyclizations: Depending on the molecular geometry, photo-induced cyclization reactions could lead to novel heterocyclic structures.

Recent research has demonstrated the use of photochemistry in radical cascade reactions involving isocyanides and in dual nickel/photoredox-catalyzed amidations with isocyanates, highlighting the potential for light-driven, mild reaction conditions. rsc.orgacs.org These approaches could be adapted for this compound to synthesize complex molecules with high precision.

Electrochemistry of Isocyanatoalkenes

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents. youtube.com Recent studies have shown the successful in situ generation of isocyanates from formamides via electrochemical oxidation, providing an oxidant-free route to these reactive intermediates. rsc.org This strategy could potentially be applied to the synthesis of unsaturated isocyanates.

Furthermore, electrochemical techniques are used for the analysis of isocyanates, demonstrating the electrochemical activity of the isocyanate group. nih.gov Research into the electrochemical behavior of this compound could uncover novel reaction pathways. For instance, it might be possible to selectively reduce or oxidize one of the functional groups, leading to unique transformations not achievable through conventional chemical methods. The electrochemical synthesis of isocyanides, which are structurally related to isocyanates, further points to the promise of electrosynthesis in this area of chemistry. youtube.com

Advanced Catalytic Systems for Isocyanatoalkene Transformations

The development of advanced catalytic systems is crucial for controlling the reactivity of bifunctional monomers like this compound. The goal is to achieve high selectivity, allowing one functional group to react while the other remains dormant.

Table 2: Catalyst Types for Isocyanate and Alkene Reactions

Catalyst Type Target Functional Group Reaction Type Key Characteristics
Organotin Compounds (e.g., DBTDL) Isocyanate Urethane/Urea formation High activity but can catalyze side reactions with water; environmental concerns exist. wernerblank.comresearchgate.net
Tertiary Amines (e.g., DABCO) Isocyanate Urethane/Urea formation Intermediate catalytic activity. researchgate.net
Zirconium Chelates Isocyanate Urethane formation Selective for isocyanate-hydroxyl reaction over isocyanate-water reaction. wernerblank.com
Guanidine Derivatives Isocyanate Urethane formation Organocatalysts with lower toxicity than metal catalysts but require higher loadings. tandfonline.com

Research is focused on developing non-tin catalysts, such as those based on zirconium, bismuth, or aluminum, to mitigate the toxicity of organotin compounds. wernerblank.com Furthermore, organocatalysts like guanidines and phosphonic acid derivatives are being explored for polyurethane synthesis. tandfonline.com For a molecule like this compound, the challenge lies in designing a catalytic system that can differentiate between the isocyanate and vinyl groups. This could involve using catalysts that operate under orthogonal conditions (e.g., a thermal catalyst for the isocyanate reaction and a photocatalyst for the alkene polymerization) or developing a single catalyst that exhibits high chemoselectivity for one group over the other. kuleuven.be

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isocyanato-3-methylbut-1-ene, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via phosgenation of the corresponding amine precursor (e.g., 3-amino-3-methylbut-1-ene) under anhydrous conditions. Purity can be ensured through fractional distillation under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Validate purity using gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity via ¹H NMR (e.g., methyl group signals at δ 1.2–1.4 ppm and isocyanate proton absence) and IR spectroscopy (isocyanate N=C=O stretch ~2250 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methyl groups (δ 1.2–1.4 ppm) and alkene protons (δ 4.8–5.2 ppm). ¹³C NMR confirms the isocyanate carbon (~120 ppm).
  • IR : Sharp absorption at ~2250 cm⁻¹ for the isocyanate group.
  • GC-MS : Monitors molecular ion peaks (m/z 111 for C₅H₇NO) and fragmentation patterns.
  • HPLC : Use reverse-phase columns with UV detection (λ = 220–250 nm) for trace impurity analysis .

Q. How should researchers handle the compound’s reactivity and stability during storage?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent moisture-induced hydrolysis. Conduct stability tests via accelerated aging studies (40°C/75% relative humidity) monitored by GC and IR to detect degradation products like urea derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solvent-dependent reactivity of this compound?

  • Methodological Answer :

  • Systematic Review : Compare studies under controlled conditions (solvent polarity, temperature) using meta-analysis frameworks (e.g., PRISMA guidelines) .
  • Kinetic Studies : Measure reaction rates in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents with nucleophiles (e.g., amines).
  • Computational Modeling : Apply density functional theory (DFT) to simulate solvent effects on transition states .

Q. How can computational models predict the compound’s thermal stability and decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
  • Molecular Dynamics (MD) : Simulate thermal degradation pathways using software like Gaussian or ORCA.
  • QSPR : Correlate molecular descriptors (e.g., bond dissociation energies) with experimental stability data .

Q. What experimental designs are effective for studying the compound’s regioselectivity in [2+2] cycloadditions?

  • Methodological Answer :

  • Variable Control : Test with electron-deficient vs. electron-rich dienophiles (e.g., acrylates vs. styrenes).
  • Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to determine product geometry.
  • Kinetic Isotope Effects (KIE) : Investigate mechanistic pathways by substituting deuterium at reactive sites .

Q. How can researchers address discrepancies in biological assay results involving this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled purity (>98% via HPLC).
  • Dose-Response Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent toxicity).
  • Pathway Analysis : Use transcriptomics (RNA-seq) to differentiate compound-specific effects from background noise .

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